

Technical Guide: 4-Fluoro-3-methylbut-2-en-1-ol

Structure & Reactivity

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Compound of Interest

Compound Name: 4-Fluoro-3-methylbut-2-en-1-ol

CAS No.: 89181-47-5

Cat. No.: B2921168

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Executive Summary

4-Fluoro-3-methylbut-2-en-1-ol (CAS: 5944-60-5 for E-isomer) is a fluorinated isostere of prenyl alcohol (3-methylbut-2-en-1-ol). In drug discovery, it serves as a strategic "metabolic blocker" where the C-4 methyl hydrogens of the natural terpene unit are replaced by fluorine. This substitution increases metabolic stability against cytochrome P450 oxidation while maintaining the steric profile required for enzyme binding. It is a primary synthon for constructing fluorinated retinoids, terpenes, and juvenile hormone analogs.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

Structural Analysis

The molecule consists of a trisubstituted alkene core.[1] The critical feature is the allylic fluoride moiety located at the C-4 position (gamma to the hydroxyl group).

- IUPAC Name: (2E)-4-Fluoro-3-methylbut-2-en-1-ol[2][3]

- Molecular Formula: C

H

FO[4][5][1][3][6]

- Molecular Weight: 104.12 g/mol [3][6]
- Key Functionalities:
 - Primary Allylic Alcohol: Nucleophilic center; susceptible to oxidation and substitution.
 - Trisubstituted Alkene: Electron-deficient due to the inductive effect of the fluorine atom.
 - C-F Bond: High bond dissociation energy (~116 kcal/mol), providing resistance to metabolic hydroxylation.

Electronic & Steric Effects

The fluorine atom introduces a strong dipole moment oriented away from the alkene. Unlike a methyl group (Van der Waals radius ~2.0 Å), the fluorine atom (1.47 Å) is sterically smaller but electronically distinct.

- pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the allylic alcohol slightly compared to non-fluorinated prenyl alcohol, increasing the acidity of the hydroxyl proton.
- Lipophilicity: Fluorination typically increases lipophilicity (LogP), enhancing membrane permeability of derived drugs.

Property	Value / Description
Boiling Point	~70–75 °C (at reduced pressure, predicted)
Density	~1.05 g/cm ³
Stereochemistry	Exists as E (trans) and Z (cis) isomers. The E-isomer is the thermodynamically preferred mimic of natural terpene chains.
Solubility	Soluble in alcohols, DCM, THF; sparingly soluble in water.

Synthesis Protocol

Direct fluorination of prenyl alcohol is chemically hazardous and non-selective due to competing elimination reactions. The authoritative synthetic route utilizes a Horner-Wadsworth-Emmons (HWE) olefination followed by a selective reduction.

Reaction Scheme

- Olefination: Fluoroacetone + Triethyl phosphonoacetate

Ethyl 4-fluoro-3-methylbut-2-enoate.

- Reduction: Ethyl ester

Allylic alcohol (Target).

Step-by-Step Methodology

Step 1: HWE Olefination

Objective: Construct the trisubstituted alkene with controlled stereochemistry.

- Reagents: Sodium hydride (NaH, 60% dispersion), Triethyl phosphonoacetate, Fluoroacetone, THF (anhydrous).
- Protocol:
 - Suspend NaH (1.1 equiv) in anhydrous THF at 0°C under nitrogen.

- Dropwise add triethyl phosphonoacetate (1.1 equiv). Stir for 30 min until gas evolution ceases (formation of phosphonate carbanion).
- Cool to -78°C to maximize stereoselectivity (E-isomer preference).
- Add fluoroacetone (1.0 equiv) slowly.
- Allow warming to room temperature (RT) over 4 hours.
- Quench: Saturated NH
Cl solution. Extract with diethyl ether.
- Purification: Silica gel chromatography (Hexanes/EtOAc).
- Checkpoint: Verify formation of the
-unsaturated ester via NMR (olefinic proton signal at ~ 5.8 ppm).

Step 2: DIBAL-H Reduction

Objective: Selective reduction of the ester to the primary alcohol without reducing the alkene or defluorinating.

- Reagents: Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes), Dichloromethane (DCM).
- Protocol:
 - Dissolve the ester from Step 1 in anhydrous DCM. Cool to -78°C .
 - Add DIBAL-H (2.2 equiv) dropwise over 30 min. Note: 2 equivalents are required to pass through the aldehyde intermediate.
 - Stir at -78°C for 2 hours. Monitor by TLC.
 - Workup (Rochelle's Salt Method): Quench with MeOH at -78°C , then add saturated potassium sodium tartrate (Rochelle's salt) solution. Stir vigorously at RT until two clear layers form (critical for removing aluminum emulsions).

- Isolation: Extract with DCM, dry over MgSO

, and concentrate.

- Yield: Typically 75-85% over two steps.

Reactivity Profile & Applications

Oxidation (Aldehyde Synthesis)

The alcohol is readily oxidized to 4-fluoro-3-methylbut-2-enal using Manganese Dioxide (MnO

) or Swern conditions. This aldehyde is the requisite electrophile for chain elongation in terpene synthesis.

- Reagent: Activated MnO

(10 equiv) in DCM.

- Mechanism: Radical/Surface-mediated oxidation.
- Caution: Avoid acidic oxidants (Jones reagent) to prevent allylic transposition or defluorination.

Conversion to Electrophiles (Allylic Halides)

To use this molecule as an alkylating agent (prenyl donor), the hydroxyl must be converted to a leaving group (Bromide or Chloride).

- Protocol: PBr

(0.33 equiv) in Et

O at 0°C.

- Stability Warning: The resulting 4-fluoro-3-methylbut-2-enyl bromide is less stable than its non-fluorinated counterpart. It should be used immediately to avoid decomposition (darkening/polymerization).

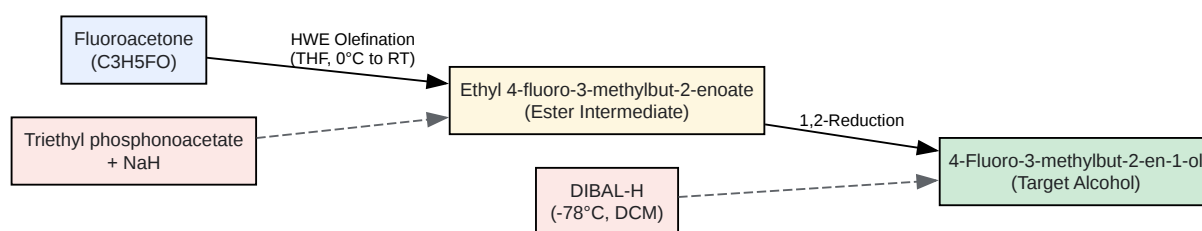
Biological Pathway Mimicry

In engineered biosynthetic pathways, this alcohol is phosphorylated by kinases to form 4-fluoro-3-methylbut-2-enyl diphosphate.[7] This species acts as a "dummy" substrate for prenyltransferases, effectively blocking downstream biosynthesis or incorporating into "unnatural" natural products.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis starting from fluoroacetone.

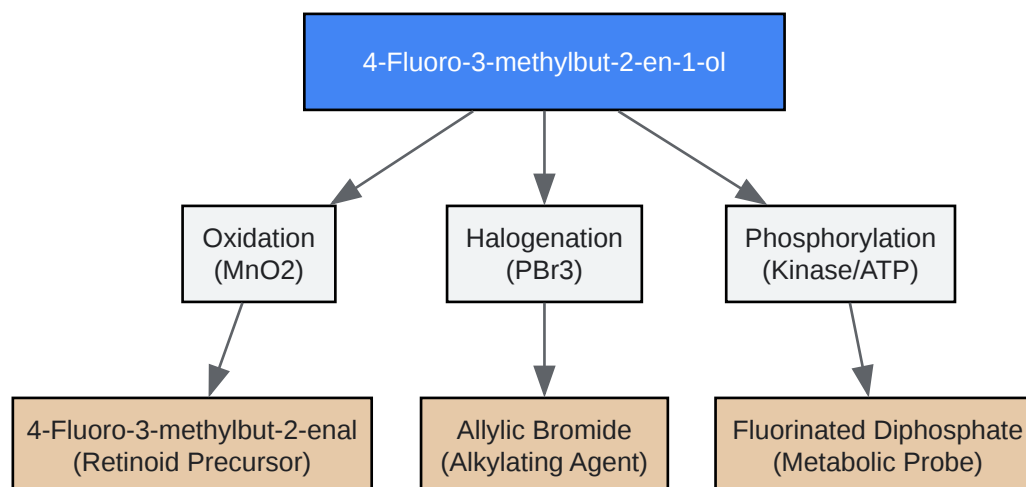


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Caption: Figure 1: Two-step chemical synthesis of **4-Fluoro-3-methylbut-2-en-1-ol** via HWE olefination and DIBAL-H reduction.

Reactivity Divergence Diagram

This diagram details how the core molecule diverges into different chemical applications.



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Caption: Figure 2: Divergent reactivity profile showing oxidation, activation, and biological phosphorylation pathways.

References

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